3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Description
3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a bicyclic heterocyclic compound featuring a fused triazole and diazepine ring system. The trifluoromethyl (-CF₃) group at the 3-position enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)5-12-13-6-11-3-1-2-4-14(5)6/h1-4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPWDYBKBTWFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with trifluoromethyl-substituted intermediates under controlled conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
3-(2-Chlorophenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- Substituent : 2-Chlorophenyl
- Molecular Weight: Not explicitly provided (base structure ~219–246 g/mol)
- CAS Number : 306280-54-6
- Chlorinated analogs are often explored for antimicrobial and anticonvulsant activities .
3-(3-Chlorophenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- Substituent : 3-Chlorophenyl
- CAS Number : 400082-59-9
- The meta-chloro substitution may influence steric interactions in target binding .
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- Substituent : 2-Fluorophenyl
- Applications : Demonstrates versatility in drug discovery and agrochemicals. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to -CF₃ .
Fluorinated Derivatives
[3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
- Substituent : Difluoromethyl (-CHF₂)
- Molecular Weight : 202.21 g/mol
- CAS Number : 1427381-11-0
Sitagliptin (3R)-3-Amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- Substituent : Trifluoromethyl on triazolopyrazine
- Pharmacological Role : A clinically approved DPP-4 inhibitor for type 2 diabetes. Highlights the therapeutic relevance of trifluoromethylated triazolo-heterocycles .
Heterocyclic and Aliphatic Substituents
3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine
- Substituent : Oxan-4-yl (tetrahydropyranyl)
- Molecular Weight : 222.29 g/mol
- CAS Reference : 54-OR306352
- Key Differences : The oxan-4-yl group introduces an oxygen atom, enhancing hydrogen-bonding capacity. Such derivatives are often explored for CNS-targeted drugs due to improved blood-brain barrier penetration .
5H-1,2,4-Triazolo[4,3-a][1,4]diazepine,6,7,8,9-tetrahydro-9-methyl-3-(trifluoromethyl)
- Substituent : Trifluoromethyl and methyl
- Molecular Weight : 220.19 g/mol
- CAS Number : 807320-37-2
- Structural Insight : The methyl group at the 9-position may reduce ring strain, while -CF₃ maintains electronic effects. Comparable molecular weight to the target compound suggests similar pharmacokinetic profiles .
Pharmacologically Active Analogs
5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole Derivatives
Biological Activity
3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
- IUPAC Name : 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a][1,3]diazepine
- Molecular Formula : C7H9F3N4
- Molecular Weight : 206.172 g/mol
- CAS Number : 148461-26-1
Anticonvulsant Activity
Research has indicated that compounds similar to 3-(trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine exhibit significant anticonvulsant properties. In a study evaluating various triazolo derivatives for their anticonvulsant effects, several compounds demonstrated effectiveness comparable to diazepam. Notably, derivatives with structural similarities showed enhanced activity against induced seizures in animal models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Studies have shown that triazole derivatives possess antibacterial and antifungal activities. For instance:
- A series of synthesized triazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 20 to 150 μg/mL .
- The compound's structure suggests it may interact with microbial enzymes or cell membranes due to its heterocyclic nature and the presence of a trifluoromethyl group.
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties. Research indicates that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- A review highlighted that triazepine derivatives exhibit anticancer effects by targeting specific pathways involved in cell proliferation and survival .
- The combination of triazolo structures with other pharmacophores has shown enhanced efficacy against various cancer cell lines .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
